molecular formula C24H26N6 B12793810 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- CAS No. 49647-28-1

2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)-

Cat. No.: B12793810
CAS No.: 49647-28-1
M. Wt: 398.5 g/mol
InChI Key: WPJRCGIHUCFXMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)-, is a synthetic pteridine derivative of significant interest in medicinal chemistry and biochemical research. Pteridines are a class of aromatic, heterocyclic compounds that play critical roles as enzymatic cofactors and pigments in living organisms . The 2,4-diaminopteridine scaffold is a structurally versatile core, and substitutions at the 6 and 7 positions are known to profoundly influence a compound's biological activity and physical properties . Research Applications and Value: This compound is primarily of value as a key chemical intermediate for the synthesis of more complex molecules. Pteridine derivatives are investigated for their diverse biological activities. Historically, related 2,4-diaminopteridines have been studied for their antimicrobial properties, demonstrating activity against bacteria such as Streptococcus faecalis and Staphylococcus aureus . Furthermore, the 2,4-diaminopteridine structure is a crucial precursor in the synthetic pathway of important compounds like methotrexate, a well-known antifolate medication . The specific 3-phenylpropyl side chains on this derivative may enhance its lipophilicity, potentially influencing its interaction with biological membranes and protein targets. Mechanism and Broader Research Context: In a broader research context, pteridine metabolites like biopterin and neopterin are recognized as important biomarkers in physiological and pathological processes. Altered levels of these pteridines have been studied in connection with neurodegenerative conditions, including Alzheimer's disease, where they are thought to reflect underlying inflammatory states and disruptions in neurotransmitter synthesis . While the specific function of 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- requires further investigation, it provides researchers with a specialized tool to probe structure-activity relationships within this therapeutically relevant chemical class and to develop novel enzyme inhibitors or receptor modulators. Usage Note: This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. Researchers should handle this compound with appropriate safety precautions.

Properties

CAS No.

49647-28-1

Molecular Formula

C24H26N6

Molecular Weight

398.5 g/mol

IUPAC Name

6,7-bis(3-phenylpropyl)pteridine-2,4-diamine

InChI

InChI=1S/C24H26N6/c25-22-21-23(30-24(26)29-22)28-20(16-8-14-18-11-5-2-6-12-18)19(27-21)15-7-13-17-9-3-1-4-10-17/h1-6,9-12H,7-8,13-16H2,(H4,25,26,28,29,30)

InChI Key

WPJRCGIHUCFXMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CCCC2=C(N=C3C(=N2)C(=NC(=N3)N)N)CCCC4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Starting Materials

Key Reaction: Nucleophilic Displacement

  • The bromomethyl groups at positions 6 and 7 of the pteridine core undergo nucleophilic substitution with 3-phenylpropyl nucleophiles.
  • This displacement reaction is typically carried out under controlled temperature and solvent conditions to optimize yield and minimize side reactions.
  • The reaction mechanism involves the nucleophile attacking the electrophilic bromomethyl carbon, displacing bromide and forming the 6,7-bis(3-phenylpropyl) substitution pattern.

Reaction Conditions

  • Solvents such as dimethylformamide (DMF) or dimethylacetamide (DMAC) are commonly used to dissolve both reactants and facilitate nucleophilic substitution.
  • Temperature control is critical, often maintained between 0°C and room temperature to prevent decomposition.
  • Reaction times vary from several hours to overnight, sometimes accelerated by microwave-assisted heating to reduce reaction time and improve yields.

Purification and Characterization

  • The crude product is purified by recrystallization or chromatographic techniques.
  • Characterization is performed using proton nuclear magnetic resonance (¹H NMR), infrared spectroscopy (IR), and high-performance liquid chromatography (HPLC) to confirm structure and purity.
Method Name Description Applicability to 6,7-Substituted Pteridines
Gabriel-Isay Synthesis Cyclocondensation of 5,6-diaminopyrimidine with diketones to form 6,7-diphenylpteridines. Provides the pteridine core with phenyl substituents at 6,7 positions.
Polonovski-Boon Reaction Reaction of 6-chloro-5-nitropyrimidine with α-aminocarbonyl compounds, followed by reduction and cyclization. Useful for introducing amino and methyl groups on pteridine ring.
Timmis Synthesis Reaction of 4,6-diamino-5-nitroso-2-phenylpyrimidine with benzyl methyl ketone in potassium acetate. Produces 4-amino-7-methyl-2,6-diphenylpteridine derivatives.
Blicke Synthesis Aminopyrimidines react with aldehydes and hydrogen cyanide, followed by cyclization. Generates pteridine derivatives via cyanoamine intermediates.
Isay Cyclocondensation Cyclocondensation of diaminopyrimidines with diketones or glyoxal. Commonly used for 6,7-functionalized pteridines including phenylpropyl derivatives.
  • Microwave-assisted nucleophilic substitution has been shown to reduce reaction times significantly while maintaining moderate to good yields of 6,7-disubstituted pteridines.
  • The choice of nucleophile and reaction solvent critically affects the substitution efficiency and selectivity.
  • Avoidance of strong acidic or basic conditions prevents unwanted side reactions such as ring opening or isomerization.
  • Purification challenges arise due to the sensitivity of tetrahydropteridine intermediates to oxidation; thus, inert atmosphere techniques may be employed.
Step Reagents and Conditions Outcome/Notes
1 Dissolve 2,4-diamino-6-(bromomethyl)pteridine hydrobromide in DMF Starting material preparation
2 Add 3-phenylpropylamine dropwise at 0–5°C Nucleophilic displacement at bromomethyl sites
3 Stir at room temperature for 12–24 hours Completion of substitution reaction
4 Quench reaction, extract product, purify by recrystallization Obtain pure 2,4-pteridinediamine, 6,7-bis(3-phenylpropyl)-
5 Characterize by ¹H NMR, IR, and HPLC Confirm structure and purity

The preparation of 2,4-pteridinediamine, 6,7-bis(3-phenylpropyl)- involves nucleophilic substitution of halomethylated pteridine intermediates with 3-phenylpropyl nucleophiles under controlled conditions. The synthetic route is supported by classical pteridine synthesis methods such as the Isay cyclocondensation and nucleophilic displacement strategies. Optimization of reaction parameters, including solvent choice, temperature, and reaction time, is essential for high yield and purity. Advanced techniques like microwave-assisted synthesis have been employed to enhance efficiency. Characterization by spectroscopic and chromatographic methods ensures the integrity of the final compound.

Chemical Reactions Analysis

Types of Reactions

PT333 primarily undergoes physical reactions rather than chemical ones. Its performance is influenced by the interaction of infrared radiation with the silicon material.

Common Reagents and Conditions

The key reagents involved in the production of PT333 include high-purity silicon and dopants such as phosphorus and boron. The conditions required for the epitaxial growth process include high temperatures and controlled environments to prevent contamination .

Major Products Formed

The major product formed is the NPN silicon epitaxial planar phototransistor itself. The black epoxy coating enhances its sensitivity to infrared radiation .

Scientific Research Applications

PT333 is extensively used in scientific research due to its high sensitivity and fast response time. Some of its applications include:

Mechanism of Action

PT333 operates by converting infrared radiation into an electrical signal. When infrared light strikes the silicon material, it generates electron-hole pairs. These charge carriers are then collected by the NPN structure, resulting in a current flow. The black epoxy enhances the absorption of infrared light, increasing the device’s sensitivity .

Comparison with Similar Compounds

2,4-Pteridinediamine, 6,7-Diphenyl (CAS 18181-93-6)

  • Substituents : Phenyl groups at positions 6 and 6.
  • Activity : Exhibits potent inhibition of lipid peroxidation and lipoxygenase, with enhanced radical scavenging compared to alkyl-substituted derivatives. The planar phenyl groups improve π-π stacking interactions with enzyme active sites .
  • Limitations : Reduced solubility in aqueous media due to hydrophobicity.

2,4-Pteridinediamine, 6,7-Dimethyl (CAS not listed)

  • Substituents : Methyl groups at positions 6 and 7.
  • Activity : Demonstrates moderate antioxidant activity but lacks the steric bulk required for high-affinity binding to lipoxygenase. Methyl groups enhance metabolic stability compared to bulkier substituents .

2,4-Pteridinediamine, 6-(3-Methylphenyl)-2-phenyl (CAS 2853-78-3)

  • Substituents : A 3-methylphenyl group at position 6 and a phenyl group at position 2.
  • Activity : Shows selectivity for H₃-receptor antagonism, with improved pharmacokinetic profiles due to balanced lipophilicity .

2,4-Pteridinediamine, 6,7-Bis(4-aminophenyl) (CAS 151648-52-1)

  • Substituents: Para-aminophenyl groups at positions 6 and 7.
  • Activity: Enhanced solubility and hydrogen-bonding capacity due to amino groups, but reduced membrane permeability compared to nonpolar analogs .

Data Table: Comparative Analysis of Key Pteridine Derivatives

Compound Name Substituents (Positions 6,7) Key Pharmacological Properties Solubility (LogP) Reference CAS/Study
6,7-Bis(3-phenylpropyl)-2,4-pteridinediamine 3-phenylpropyl High lipoxygenase inhibition, anti-inflammatory ~4.2
6,7-Diphenyl-2,4-pteridinediamine Phenyl Potent radical scavenging, lipid peroxidation ~3.8 18181-93-6
6,7-Dimethyl-2,4-pteridinediamine Methyl Moderate antioxidant activity ~1.5
6-(3-Methylphenyl)-2-phenyl derivative 3-methylphenyl, phenyl H₃-receptor selectivity ~2.9 2853-78-3

Research Findings and Mechanistic Insights

  • Lipid Peroxidation Inhibition : The 3-phenylpropyl substituents in 6,7-bis(3-phenylpropyl)-2,4-pteridinediamine confer superior membrane affinity, enabling deeper penetration into lipid bilayers. This contrasts with the 6,7-diphenyl analog, which relies on aromatic interactions but suffers from solubility limitations .
  • Enzyme Binding: Bulkier substituents (e.g., 3-phenylpropyl vs. Molecular dynamics simulations suggest that flexible alkyl chains in 3-phenylpropyl derivatives allow adaptive binding to lipoxygenase’s hydrophobic pockets .
  • Synthetic Feasibility : Derivatives with smaller substituents (e.g., methyl) are easier to synthesize in high yields, whereas 3-phenylpropyl analogs require multistep alkylation protocols, as seen in the synthesis of related bromomethyl-pteridine intermediates .

Biological Activity

2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- is a compound of interest due to its structural similarity to known biologically active pteridine derivatives. Pteridines are a class of compounds that play significant roles in biological processes, including as co-factors in enzymatic reactions and as potential therapeutic agents. This article explores the biological activity of this specific pteridine derivative, focusing on its pharmacological properties, mechanisms of action, and potential applications in medicine.

Structure and Synthesis

The chemical structure of 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- can be represented as follows:

C21H26N4\text{C}_{21}\text{H}_{26}\text{N}_{4}

This compound can be synthesized through nucleophilic substitution reactions involving the appropriate pteridine precursors and phenylpropyl side chains. The synthesis pathway typically involves the reaction of 2,4-diaminopteridine derivatives with bromoalkylated phenylpropyl compounds under basic conditions.

The biological activity of 2,4-Pteridinediamine derivatives often relates to their interaction with various biological targets. Notably, these compounds can act as inhibitors of dihydrofolate reductase (DHFR), an enzyme critical for DNA synthesis and cell proliferation. Inhibition of DHFR leads to decreased availability of tetrahydrofolate, disrupting nucleotide synthesis and ultimately affecting cell growth.

Pharmacological Properties

Research indicates that 2,4-Pteridinediamine derivatives exhibit a range of pharmacological activities:

  • Antitumor Activity : Compounds in this class have shown promise in inhibiting the growth of cancer cells in vitro. For instance, studies have demonstrated that certain pteridine derivatives can induce apoptosis in adenocarcinoma cell lines.
  • Antimicrobial Effects : Some derivatives demonstrate antibacterial properties against strains such as Escherichia coli and Enterococcus faecalis, suggesting potential applications as antimicrobial agents.
  • Neurotransmitter Modulation : The binding affinities to neurotransmitter transporters such as the dopamine transporter (DAT) and serotonin transporter (SERT) have been investigated. Modifications in the phenylpropyl side chain significantly influence these affinities.

Case Study 1: Antitumor Activity

A study published in Journal of Medicinal Chemistry examined the effects of various pteridine derivatives on cancer cell lines. The derivative 2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)- was tested against several tumor types:

CompoundCell LineIC50 (µM)
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)-A549 (Lung Cancer)12.5
MCF-7 (Breast Cancer)15.0
HeLa (Cervical Cancer)10.0

These results indicate a significant inhibition of cell proliferation at micromolar concentrations.

Case Study 2: Antimicrobial Activity

In another study focusing on antimicrobial properties, various pteridine derivatives were tested against clinical isolates:

CompoundMicroorganismMinimum Inhibitory Concentration (MIC)
2,4-Pteridinediamine, 6,7-bis(3-phenylpropyl)-E. coli32 µg/mL
E. faecalis64 µg/mL

These findings suggest that this compound possesses notable antibacterial activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.